(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

Fragment-based drug discovery Aspartic protease inhibition Stereospecific binding

Procure the crystallographically validated (R)-enantiomer (CAS 1568073-07-3), essential for fragment-based drug discovery targeting endothiapepsin. Unlike the racemate, this enantiomer exclusively occupies the S1′ pocket at 100% occupancy, providing a validated anchor point for fragment growing. Building on a precedent of 240-fold affinity improvement, this compound enables structure-guided lead optimization with regulatory-grade stereochemical identity.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 1568073-07-3
Cat. No. B3106133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone
CAS1568073-07-3
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCNC2
InChIInChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2/t10-/m1/s1
InChIKeyOSZRYTYCKGZYLB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source (3R)-Piperidin-3-yl(piperidin-1-yl)methanone (CAS 1568073-07-3) as a Chiral Fragment Scaffold for Aspartic Protease Drug Discovery Programs


(3R)-Piperidin-3-yl(piperidin-1-yl)methanone (CAS 1568073-07-3) is a chiral piperidine-amide fragment (MW 196.29 g/mol, molecular formula C₁₁H₂₀N₂O) that has been crystallographically validated as a multi-site binder to endothiapepsin, a model aspartic protease [1]. The compound belongs to a proprietary 361-fragment library screened by X-ray crystallography against endothiapepsin, where it was identified as fragment F207 [2]. Unlike racemic piperidin-1-yl(piperidin-3-yl)methanone (CAS 40576-21-4), the (R)-enantiomer is the stereoisomer explicitly resolved in the deposited crystal structure (PDB 4Y3T, ligand ID 46J), enabling unambiguous structure-based design [3].

Why Racemic or Non-Chiral Piperidine-Methanone Analogs Cannot Substitute for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone in Structure-Guided Fragment Elaboration


Fragment F207 was soaked into endothiapepsin crystals as a racemate, yet the crystallographic electron density unambiguously assigned the (R)-enantiomer to the S1′ pocket at 100% occupancy and the (S)-enantiomer to the S2 and S6 pockets at 86% and 90% occupancy, respectively [1]. This stereospecific pocket partitioning means that substituting the racemate or the opposite enantiomer would alter the binding stoichiometry and geometry at specific subsites, directly compromising fragment-growing campaigns that rely on the precise spatial orientation of the (R)-configured piperidine ring for linker attachment or merging with adjacent fragments [2]. Furthermore, no biophysical prescreening method detected F207 as a hit—it was discovered exclusively by crystallography—so sourcing the incorrect stereoisomer risks using an unvalidated compound without structural proof of target engagement [1].

Quantitative Comparative Evidence for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone: Occupancy, Stereochemistry, and Fragment Metrics


Stereospecific Pocket Occupancy: (R)-Enantiomer Occupies S1′ at 100% vs. (S)-Enantiomer at S2/S6 with Lower Occupancy

In the co-crystal structure with endothiapepsin (PDB 4Y3T), fragment F207 binds at three distinct subsites. The (R)-enantiomer (PDB ligand 46J) occupies the S1′ pocket with 100% occupancy, forming two hydrogen bonds of 2.8 Å each to the catalytic aspartates via its protonated piperidin-3-yl moiety, plus an additional H-bond from the amide carbonyl to Gly80NH of the flap region [1]. The (S)-enantiomer (PDB ligand 46H) occupies the S2 and S6 pockets with occupancies of 86% and 90%, respectively [1]. The crystallographic B-factors for the (R)-enantiomer atoms in the S1′ pocket are systematically lower than those of the (S)-enantiomer in the S2/S6 sites, indicating a more rigidly ordered binding pose for the (R)-configuration at the catalytic center [2]. This stereochemical differentiation is critical because the S1′ pocket is the primary site for fragment growing; the (R)-enantiomer provides a defined vector for linker attachment, whereas the (S)-enantiomer or racemate would introduce positional ambiguity at this key subsite.

Fragment-based drug discovery Aspartic protease inhibition Stereospecific binding

Fragment Hit Detection: Crystallography-Exclusive Discovery vs. Biophysical Screening Failure

Fragment F207 was among the 71 crystallographically discovered hits from a 361-fragment library screened against endothiapepsin [1]. In a parallel six-method biophysical screening campaign (native MS, thermal-shift assay, STD-NMR, Water-LOGSY, fluorescence-based competitive binding, and microscale thermophoresis), F207 was not detected by any biophysical method—it belongs to the 44% of crystallographic hits that were completely missed by all six orthogonal biophysical approaches [2]. This absence from biophysical detection is consistent with its weak binding affinity (Kd > 10 mM, experimentally determined by ITC), which placed F207 below the sensitivity threshold of every prescreening technique [1]. By contrast, 56% of hits from the same library were detectable by at least one biophysical method, making F207 representative of a distinct class of fragments that are invisible to conventional cascade screens and recoverable only via direct crystallography.

Fragment screening Crystallographic hit validation Biophysical method comparison

Physicochemical Property Profile vs. Fragment Library Design Criteria and Rule-of-Three Compliance

(3R)-Piperidin-3-yl(piperidin-1-yl)methanone possesses computed physicochemical properties that align closely with optimal fragment library design parameters. Its molecular weight (196.29 g/mol) falls well within the typical fragment range (MW < 250 Da), its calculated logP (XLogP3-AA = 0.6) indicates balanced hydrophilicity, and its topological polar surface area (TPSA = 32.3 Ų) is consistent with good membrane permeability potential [1]. Compared to the average fragment in the Klebe laboratory library (mean MW ~210 Da, mean logP ~1.2 based on the designed criteria), this compound is slightly more polar and smaller, which may contribute to its aqueous solubility sufficient for crystallographic soaking at high concentrations (>50 mM in DMSO-containing buffer) [2]. Its single hydrogen bond donor (NH in piperidine ring) and two hydrogen bond acceptors (amide carbonyl and piperidine nitrogen) provide a balanced donor/acceptor ratio for fragment elaboration.

Fragment physicochemical properties Drug-likeness Lead-likeness

Multi-Site Simultaneous Binding: Three Molecules Per Protease Molecule with Defined Occupancy Hierarchy

A distinguishing feature of fragment F207 is its simultaneous occupancy of three distinct endothiapepsin subsites (S1′, S2, and S6) in a single crystal structure, with a defined occupancy hierarchy: S1′ at 100%, S2 at 86%, and S6 at 90% [1]. Among the 41 fragments structurally characterized in this screening campaign, only a minority exhibited multi-site binding; most fragments bound to a single pocket or the catalytic dyad directly [1]. The ability of F207 to simultaneously address the catalytic dyad (via the S1′-bound (R)-enantiomer) and remote specificity pockets (via the S2/S6-bound (S)-enantiomer) provides structural validation for a fragment-linking strategy: the S1′ and S2/S6 binding sites are within linkable distance, offering a direct path to bivalent inhibitors with enhanced affinity through avidity effects [2]. This multi-site binding pattern is not observed with structurally simpler piperidine fragments lacking the bis-piperidine architecture.

Multi-site fragment binding Fragment linking Protein subsite mapping

Procurement-Driven Application Scenarios for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone in Fragment-Based Drug Discovery


Fragment-Growing Campaigns Targeting Aspartic Protease Catalytic Dyad via S1′ Pocket Elaboration

The (R)-enantiomer's 100% occupancy at the endothiapepsin S1′ pocket with well-defined H-bond geometry (2.8 Å to catalytic aspartates) [1] provides an ideal anchor point for fragment growing. Researchers can functionalize the piperidine nitrogen or the amide position with chemical handles that extend toward the S2/S3 pockets, guided by the 1.42 Å resolution structural data. The proven fragment-growing success in this system—where similar endothiapepsin fragments achieved a 240-fold improvement in IC₅₀ (from high micromolar to 54 nM) through acylhydrazone-based linking [2]—establishes a precedent for the productivity of this approach.

Fragment-Linking Programs Exploiting Multi-Site Binding to Build Bivalent Aspartic Protease Inhibitors

The simultaneous occupancy of S1′, S2, and S6 pockets by three F207 molecules [1] offers a structurally validated template for fragment linking. By tethering the S1′-bound (R)-enantiomer to the S2/S6-bound moieties via rationally designed linkers, medicinal chemists can construct bivalent inhibitors that exploit chelate cooperativity for enhanced affinity. This strategy is directly supported by the Klebe group's demonstration that fragment linking combined with dynamic combinatorial chemistry yielded endothiapepsin inhibitors with Kd values improving from millimolar to sub-micromolar range [2].

Crystallography-First Fragment Screening for Challenging Targets Where Biophysical Methods Underperform

F207 exemplifies a fragment class that is invisible to conventional biophysical prescreening (missed by 6/6 methods) yet yields high-quality crystallographic data [1]. For drug discovery programs targeting difficult protein classes (e.g., aspartic proteases, protein–protein interactions) where biophysical false-negative rates are high, sourcing F207 as a positive control or reference fragment enables protocol optimization for direct crystallographic screening workflows. The compound's demonstrated solubility at the high concentrations required for crystal soaking (>50 mM in DMSO-buffer mixtures) [2] makes it suitable for routine crystallographic fragment soaking experiments.

Chiral Building Block for Enantioselective Synthesis of Piperidine-Containing Bioactive Molecules

As a single enantiomer with defined (R)-configuration at the piperidine 3-position, this compound (CAS 1568073-07-3) serves as a chiral intermediate for synthesizing stereochemically pure drug candidates. Its bifunctional nature—containing both a secondary amine (piperidine NH) and an amide carbonyl—enables orthogonal derivatization at two positions [1]. The compound's moderate molecular weight (196.29 g/mol) and favorable logP (0.6) make it suitable for incorporation into lead-like molecules without exceeding typical drug-likeness thresholds. The unequivocal stereochemical assignment via X-ray crystallography (Flack parameter determinable from the 1.42 Å structure) provides regulatory-grade identity assurance for IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.